2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one
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Description
2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to targetreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death . Another potential target could be ATR kinase , essential for the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may inhibit the activity of ripk1 or atr kinase, thereby affecting cell survival and replication .
Biochemical Pathways
Inhibition of ripk1 or atr kinase can impact several cellular pathways, including necroptosis and dna damage response pathways .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
Inhibition of ripk1 or atr kinase can lead to the prevention of necroptosis and the alteration of dna damage response, potentially leading to cell death .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-16-9-18(28-17-4-2-1-3-14(16)17)19(26)24-11-13-10-21-20(22-15(13)12-24)23-5-7-27-8-6-23/h1-4,9-10H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGXVWXTBDVOJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.